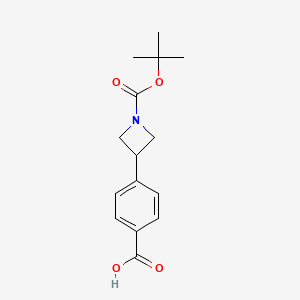

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid

説明

科学的研究の応用

Heterocyclic Amino Acid Synthesis

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid plays a crucial role in the synthesis of heterocyclic amino acids, such as the creation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate via [3+2] cycloaddition. This process highlights its importance in developing novel functionalized amino acids, confirmed through comprehensive spectroscopic experiments and analytical techniques (Dzedulionytė et al., 2021).

Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines, derived from compounds like 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid, are recognized as versatile building blocks in medicinal chemistry. Their preparation on a gram-scale showcases their pivotal role in synthesizing high-value azetidine-3-carboxylic acid derivatives, underlining their significance in the pharmaceutical field (Ji et al., 2018).

Enantioselective Synthesis in Drug Development

The compound is instrumental in enantioselective synthesis routes that produce 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These pathways involve electrophilic attacks and highlight the compound's utility in creating β-analogues of aromatic amino acids, critical for drug development and synthesis of bioactive compounds (Arvanitis et al., 1998).

Innovative Scaffolds for Drug Discovery

The synthesis of 6-azaspiro[4.3]alkanes from four-membered-ring ketones, including N-Boc-azetidinone (Boc = tert-butoxycarbonyl), demonstrates the role of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid in creating new scaffolds for drug discovery. This innovative approach provides a foundation for developing novel therapeutic agents (Chalyk et al., 2017).

Polymorphic Transitions in Crystallography

The compound exhibits intriguing behaviors in crystallography, such as polymorphic transitions due to grinding. This property is essential for understanding the stability and form variability of pharmaceutical compounds, providing insights into the molecular and crystal structures crucial for drug formulation and stability studies (Konovalova et al., 2022).

特性

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAAEHXZSKDOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2774458.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2774461.png)

![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2774480.png)